![molecular formula C23H26O3 B2858221 4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate CAS No. 331459-88-2](/img/structure/B2858221.png)

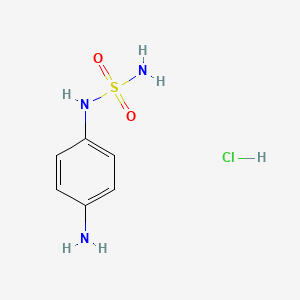

4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

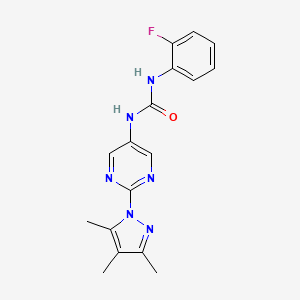

“4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate” is a chemical compound with the molecular formula C23H26O3 . It has an average mass of 350.451 Da and a monoisotopic mass of 350.188202 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 23 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . More detailed structural information, such as bond lengths and angles, would require further computational or experimental analysis.Wissenschaftliche Forschungsanwendungen

Oxygenates in Gasoline

The use of oxygenates such as C1 to C4 alcohols and MTBE improves the octane number of gasoline and helps in reducing emissions. These oxygenates are substitutes for tetraethyl lead, a poisonous compound previously used in gasoline. Research shows that methods like FTIR can determine the presence of these oxygenates in gasoline samples (Iob, Buenafe, & Abbas, 1998).

Synthesis of 1,2-Dicyanobenzenes and Phthalocyanines

In the field of organic synthesis, 4,5-dichloro-1,2-dicyanobenzene can be prepared from related benzenedicarboxylic acids. This compound, when reacted with phenols, thiophenol, and 1-propanethiol, leads to a series of 4,5-bis(aryloxy)-1,2-dicyanobenzenes, which are then converted to octasubstituted phthalocyanines. These compounds have various applications, including in materials science and medicinal chemistry (Wöhrle, Eskes, Shigehara, & Yamada, 1993).

Reduction Patterns of Oximes

The study of oximes, compounds with varied reduction patterns, is essential in understanding chemical reactions. These behaviors can be influenced by electron-withdrawing substituents like the cyano group, covalent hydration, and acid-base reactions. Such research provides insight into complex organic reactions and their mechanisms (Çelik, Ludvík, & Zuman, 2007).

Oxidation of Alcohols into Carbonyl Compounds

The oxidation of secondary alcohols to ketones is a critical reaction in organic chemistry. Studies have shown that certain compounds like methyl(trifluoromethyl)dioxirane can convert alcohols like 2-propanol and 1-phenylethanol into their corresponding ketones under mild conditions. This type of research is pivotal in the development of efficient and selective oxidation processes (Mello et al., 1991).

Catalytic Oxidation of Alcohols

Catalytic oxidation of alcohols using molecular oxygen is another significant area of research. Compounds like N-hydroxyphthalimide, when combined with a Co species, can efficiently oxidize alcohols to carbonyl compounds. This type of research advances the understanding of green chemistry and the development of environmentally friendly oxidation processes (Iwahama et al., 2000).

Lipophilicity in Drug Development

In drug development, understanding the lipophilicity of compounds like antibacterial fluoroquinolones is crucial. Studies on the octanol/water partition coefficients of these compounds help in predicting their behavior in biological systems and are essential for designing effective and safe pharmaceuticals (Takács-Novák, Józan, Hermecz, & Szász, 1992).

Liquid Crystalline Polyacetylenes

Research in materials science includes the synthesis of liquid crystalline polyacetylenes containing phenyl benzoate mesogens with various tails. These compounds show unique molecular alignments and are important for the development of advanced materials with specific properties like liquid crystallinity (Kong & Tang, 1998).

Eigenschaften

IUPAC Name |

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] octanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O3/c1-2-3-4-5-9-12-23(25)26-21-16-13-19(14-17-21)15-18-22(24)20-10-7-6-8-11-20/h6-8,10-11,13-18H,2-5,9,12H2,1H3/b18-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYOERFSWKBFJH-OBGWFSINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2858140.png)

![4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2858142.png)

![4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2858144.png)

![1-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2858145.png)

![(Z)-2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858146.png)

![2-Chloro-1-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B2858147.png)

![2-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]aniline](/img/structure/B2858152.png)

![N-benzyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2858158.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2858159.png)